molecular formula C9H6Cl2N2 B576628 5-(3,4-dichlorophenyl)-1H-imidazole CAS No. 13608-74-7

5-(3,4-dichlorophenyl)-1H-imidazole

Cat. No. B576628
CAS RN: 13608-74-7
M. Wt: 213.061
InChI Key: DDQLYDRGTMKLDJ-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-1H-imidazole is a compound that is not widely documented in the literature. The closest related compound found is 5-(3,4-Dichlorophenyl)furfural . This compound has an empirical formula of C11H6Cl2O2, a CAS number of 52130-34-4, and a molecular weight of 241.07 .

Scientific Research Applications

  • Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been investigated as potential antibacterial agents, especially against methicillin-resistant Staphylococcus aureus (MRSA). Essential structural features for their biological activity include two aryl rings, the imidazole NH, and a strong electron-withdrawing group or an aldehyde or amino group at C-2 (Antolini et al., 1999).

  • Certain imidazole derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, show specific activity against anaerobic bacteria and are considered as potential pro-drugs for antibacterial therapy (Dickens et al., 1991).

  • The compound 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole has been synthesized as the α2-adrenergic agonist medetomidine (Kudzma & Turnbull, 1991).

  • Imidazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. They exhibit high resistance and mixed type inhibition, with significant efficiency in preventing corrosion (Ouakki et al., 2019).

  • Certain imidazole derivatives have been studied for their antifungal properties, particularly against strains of Trichophyton, Microsporum, Aspergillus, and Candida. Structure-antifungal activity relationships of these compounds have been discussed (Ellis et al., 1964).

  • Some imidazole compounds have shown potent anti-inflammatory effects mediated by the inhibition of phospholipase A2, suggesting their potential as novel nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLYDRGTMKLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702215
Record name 5-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dichlorophenyl)-1H-imidazole

CAS RN

13608-74-7
Record name 5-(3,4-Dichlorophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
F Gibault, M Sturbaut, M Coevoet, M Pugnière… - …, 2021 - Wiley Online Library
Starting from our previously reported hit, a series of 1,5‐diaryl‐1,2,3‐triazole‐4‐carbohydrazones were synthesized and evaluated as inhibitors of the YAP/TAZ‐TEAD complex. Their …
ZL Ren, S Cai, YY Liu, YQ Xie, D Yuan… - The Journal of …, 2020 - ACS Publications
An efficient strategy for the construction of fused imidazole derivatives through a palladium-catalyzed isocyanide insertion reaction has been accomplished. The methodology provides …
Number of citations: 19 pubs.acs.org

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